

I-OMe AG 538 vs AG-538 chemical differences

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Compound of Interest			
Compound Name:	AG-538		
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An In-depth Technical Guide to the Chemical and Biological Differences Between I-OMe AG 538 and AG-538

For researchers and professionals in drug development, understanding the nuanced differences between related small molecule inhibitors is critical for experimental design and interpretation. This guide provides a detailed comparison of I-OMe AG 538 and AG-538, two related tyrphostin-class inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

Core Chemical Differences

The fundamental distinction between I-OMe AG 538 and **AG-538** lies in the substitution pattern on one of the phenyl rings. **AG-538** possesses a catechol moiety (a 3,4-dihydroxyphenyl group). In contrast, I-OMe AG 538 features a more complex substitution, where the hydroxyl groups at the 3 and 4 positions are replaced by a methoxy group (-OCH₃) and an iodine atom (I), respectively, in addition to a hydroxyl group at the 5-position. This is more accurately described as a 4-hydroxy-3-iodo-5-methoxyphenyl group.[1][2] This structural alteration significantly impacts the molecule's physicochemical properties.

The chemical name for I-OMe AG 538 is α -Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3',4'-dihydroxyphenyl)ketone.[1] **AG-538** is chemically known as α -Cyano-(3,4-dihydroxy)cinnamoyl-(3',4'-dihydroxyphenyl)ketone.[2]

Table 1: Physicochemical Properties



Property	I-OMe AG 538	AG-538
Molecular Formula	C17H12INO5[1][3]	C16H11NO5[4]
Molecular Weight	437.19 g/mol [1][3]	~297.27 g/mol
Key Substituents	Methoxy (-OCH₃) and Iodine	Two Hydroxyl (-OH) groups
Solubility in DMSO	50 mg/mL[3][5]	5 mg/mL[6]

Biological Activity and Target Profile

Both compounds are recognized as inhibitors of the IGF-1 receptor kinase, a key node in cellular growth and proliferation pathways. However, their potency and target specificity show notable differences, likely stemming from their distinct chemical structures.

AG-538 is a potent, cell-permeable, and competitive inhibitor of IGF-1R kinase, with a reported IC₅₀ of 400 nM.[7][8] Its inhibition is competitive with respect to the substrate binding site.[8] In contrast, I-OMe AG 538 is a less potent inhibitor of IGF-1R, with a reported IC₅₀ of 3.4 μ M.[9] However, I-OMe AG 538 has also been identified as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4K α) with an IC₅₀ of 1 μ M.[3][9][10]

This dual-target profile for I-OMe AG 538 suggests it may elicit different cellular effects compared to the more specific IGF-1R inhibitor, **AG-538**. For instance, I-OMe AG 538 is noted for being preferentially cytotoxic to pancreatic cancer cells under nutrient-deprived conditions. [3][9][10]

Table 2: Inhibitory Activity (IC50)

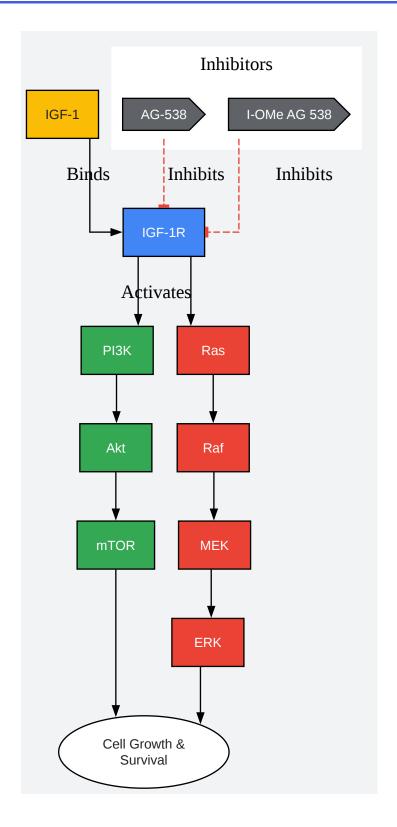
Target	I-OMe AG 538	AG-538
IGF-1R Kinase	3.4 μM[9]	400 nM (0.4 μM)[7][8]
ΡΙ5Ρ4Κα	1 μM[3][9][10]	Not Reported
IR, EGF-R, Src	Not Reported	Inhibits phosphorylation with IC50 values of 113 nM, 370 nM, and 2.4 μM, respectively[8]



Signaling Pathways

Both molecules inhibit the IGF-1R signaling cascade. Activation of IGF-1R by its ligand (IGF-1) leads to autophosphorylation of the receptor and subsequent recruitment of substrate proteins. This initiates downstream signaling through pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting cell growth, proliferation, and survival. By inhibiting the initial kinase activity of IGF-1R, these compounds block the phosphorylation of key downstream effectors like Akt and Erk.[10]





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Caption: IGF-1R signaling pathway and points of inhibition.



Experimental Protocols Kinase Inhibition Assay (General Protocol)

Determining the IC₅₀ values for kinase inhibitors typically involves a biochemical assay. While specific protocols vary, a representative workflow is described below.

- Reagent Preparation:
 - Prepare a buffer solution suitable for the kinase reaction (e.g., Tris-HCl with MgCl₂, DTT).
 - Dilute the recombinant human IGF-1R kinase domain to a working concentration.
 - Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1).
 - Prepare a stock solution of ATP, including a radiolabeled ATP (e.g., [γ -³²P]ATP) for detection.
 - Create a serial dilution of the inhibitor (AG-538 or I-OMe AG 538) in DMSO.
- Reaction Execution:
 - In a microplate, add the kinase, substrate, and inhibitor at various concentrations.
 - Initiate the reaction by adding the ATP solution.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
- Detection and Analysis:
 - Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
 - Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves
 washing the membrane to remove unincorporated [y-32P]ATP and measuring the
 remaining radioactivity with a scintillation counter.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.



• Fit the data to a dose-response curve to calculate the IC50 value.



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Caption: Generalized workflow for a biochemical kinase inhibition assay.

Cell-Based Phosphorylation Assay

To confirm the inhibition of signaling within a cellular context, western blotting is commonly employed.

- Cell Culture and Treatment:
 - Culture cells known to express IGF-1R (e.g., PANC-1 or NIH-3T3 cells overexpressing the receptor).
 - Serum-starve the cells to reduce baseline signaling.
 - Pre-treat the cells with various concentrations of the inhibitor for a defined period (e.g., 1 hour).
 - Stimulate the cells with IGF-1 to activate the signaling pathway.
- Protein Extraction and Quantification:
 - Lyse the cells to extract total protein.
 - Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).



- Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IGF-1R, phospho-Akt, phospho-ERK).
- Probe separate membranes or strip and re-probe with antibodies for the total protein levels of IGF-1R, Akt, and ERK to serve as loading controls.
- Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
- Analyze the band intensities to determine the extent of phosphorylation inhibition.[10]

Summary and Conclusion

I-OMe AG 538 and **AG-538** are structurally related inhibitors with distinct pharmacological profiles. The key chemical difference—the presence of methoxy and iodo groups on I-OMe AG 538 versus a catechol group on **AG-538**—translates into significant functional consequences. **AG-538** is a more potent and seemingly more specific inhibitor of IGF-1R. In contrast, I-OMe AG 538 exhibits lower potency against IGF-1R but gains inhibitory activity against PI5P4Kα. This polypharmacology, combined with its enhanced solubility in DMSO, may offer different therapeutic opportunities and requires distinct considerations in experimental design. Researchers should select the compound that best suits their experimental goals: **AG-538** for potent and specific IGF-1R inhibition, and I-OMe AG 538 for studies where the dual inhibition of IGF-1R and PI5P4Kα is of interest.

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